Ethyl 4-{[(2S)-pyrrolidin-2-yl]ethynyl}benzoate
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Overview
Description
Ethyl 4-{[(2S)-pyrrolidin-2-yl]ethynyl}benzoate is a chemical compound that features a pyrrolidine ring attached to an ethynyl group, which is further connected to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(2S)-pyrrolidin-2-yl]ethynyl}benzoate typically involves the coupling of a pyrrolidine derivative with an ethynylbenzoate precursor. One common method is the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(2S)-pyrrolidin-2-yl]ethynyl}benzoate can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, particularly at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters, depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-{[(2S)-pyrrolidin-2-yl]ethynyl}benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a bioactive compound, possibly interacting with biological targets such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(2S)-pyrrolidin-2-yl]ethynyl}benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The ethynyl group may also play a role in binding to active sites or interacting with other molecules, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-ethynylbenzoate: Similar structure but with a methyl ester instead of an ethyl ester.
4-Ethynylbenzoic acid: Lacks the pyrrolidine ring, making it less complex.
4-Ethynylbenzyl alcohol: Contains an alcohol group instead of an ester.
Uniqueness
Ethyl 4-{[(2S)-pyrrolidin-2-yl]ethynyl}benzoate is unique due to the presence of both the pyrrolidine ring and the ethynyl group, which confer specific chemical and biological properties
Properties
CAS No. |
922529-24-6 |
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Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
ethyl 4-[2-[(2S)-pyrrolidin-2-yl]ethynyl]benzoate |
InChI |
InChI=1S/C15H17NO2/c1-2-18-15(17)13-8-5-12(6-9-13)7-10-14-4-3-11-16-14/h5-6,8-9,14,16H,2-4,11H2,1H3/t14-/m0/s1 |
InChI Key |
KBYUVDDDNNOPNM-AWEZNQCLSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C#C[C@@H]2CCCN2 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C#CC2CCCN2 |
Origin of Product |
United States |
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